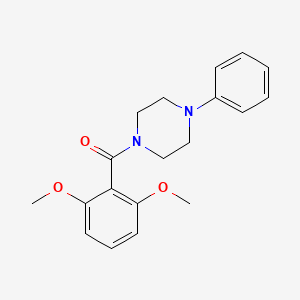
1-(2,6-dimethoxybenzoyl)-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-dimethoxybenzoyl)-4-phenylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a 2,6-dimethoxybenzoyl group attached to the nitrogen atom of a piperazine ring, which is further substituted with a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-dimethoxybenzoyl)-4-phenylpiperazine typically involves the acylation of 4-phenylpiperazine with 2,6-dimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often refluxed in an organic solvent like dichloromethane or toluene to ensure complete conversion of the starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,6-dimethoxybenzoyl)-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2,6-dimethoxybenzoic acid or 2,6-dimethoxybenzaldehyde.
Reduction: Formation of 2,6-dimethoxybenzyl alcohol.
Substitution: Formation of various substituted benzoyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of materials with specific chemical properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-(2,6-dimethoxybenzoyl)-4-phenylpiperazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzoyl and piperazine moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,6-dimethoxybenzoyl derivatives: Compounds like 2,6-dimethoxybenzoyl chloride and 2,6-dimethoxybenzoic acid share structural similarities.
Phenylpiperazine derivatives: Compounds such as 1-phenylpiperazine and 4-phenylpiperazine are structurally related.
Uniqueness
1-(2,6-dimethoxybenzoyl)-4-phenylpiperazine is unique due to the combination of its benzoyl and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
(2,6-dimethoxyphenyl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-23-16-9-6-10-17(24-2)18(16)19(22)21-13-11-20(12-14-21)15-7-4-3-5-8-15/h3-10H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSUMSXBTYYFJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5508003.png)
![2-thiomorpholin-4-yl-N-[(E)-thiophen-3-ylmethylideneamino]acetamide](/img/structure/B5508009.png)
![N-methyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-2H-thiopyran-4-yl)acetamide](/img/structure/B5508012.png)
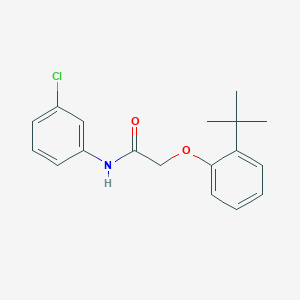

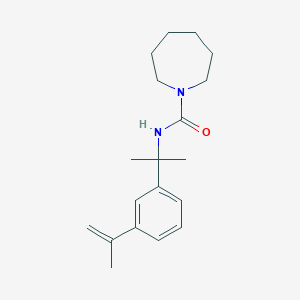
![3-({4-[(4-methoxyphenoxy)methyl]benzoyl}amino)benzoic acid](/img/structure/B5508054.png)
![N-(2-methoxyethyl)-2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B5508055.png)
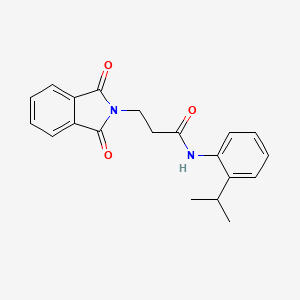

![N-(2,6-dimethylphenyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B5508077.png)
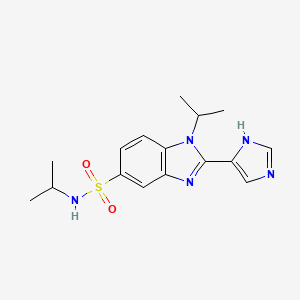
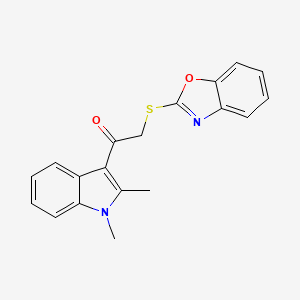
![4,4,5,5,5-pentafluoropentyl 4-[(2-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5508105.png)
